N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound featuring a unique structure that combines an azetidine ring, a cyclopropane carboxamide group, and a methoxymethyl-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Methoxymethyl Group: This step involves the protection of hydroxyl groups using methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Oxane Ring: The oxane ring is typically formed through cyclization reactions involving diols and appropriate leaving groups.
Attachment of the Cyclopropane Carboxamide Group: This step involves the reaction of cyclopropane carboxylic acid with amines under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Biological Research: It can be used as a probe to study biological processes, particularly those involving the azetidine or cyclopropane moieties.
Mechanism of Action
The mechanism by which N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide: can be compared with other azetidine-containing compounds, such as azetidine-2-carboxylic acid derivatives.
Cyclopropane carboxamide derivatives: These compounds share the cyclopropane carboxamide group but differ in other structural features.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-[4-(methoxymethyl)oxane-4-carbonyl]azetidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-20-10-15(4-6-21-7-5-15)14(19)17-8-12(9-17)16-13(18)11-2-3-11/h11-12H,2-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTHDQQZDSFWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)C(=O)N2CC(C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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